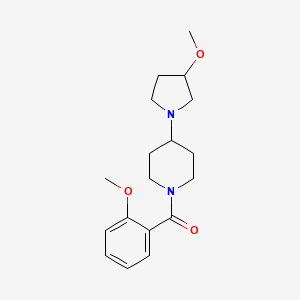

1-(2-Methoxybenzoyl)-4-(3-methoxypyrrolidin-1-yl)piperidine

Description

Properties

IUPAC Name |

(2-methoxyphenyl)-[4-(3-methoxypyrrolidin-1-yl)piperidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N2O3/c1-22-15-9-12-20(13-15)14-7-10-19(11-8-14)18(21)16-5-3-4-6-17(16)23-2/h3-6,14-15H,7-13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTZUDCOQXHFYRI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCN(C1)C2CCN(CC2)C(=O)C3=CC=CC=C3OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

N-Acylation at Position 1

The 2-methoxybenzoyl group is typically introduced via acylation of the piperidine nitrogen. A common method involves reacting piperidine with 2-methoxybenzoyl chloride in the presence of a base such as triethylamine or DMAP (4-dimethylaminopyridine) in dichloromethane or THF.

Example protocol :

- Reagents : Piperidine (1.0 eq), 2-methoxybenzoyl chloride (1.2 eq), triethylamine (2.0 eq), THF (0.5 M).

- Conditions : 0°C to room temperature, 12 hours.

- Yield : 75–85% after column chromatography.

Alternative approaches employ coupling agents like EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) for milder conditions, minimizing side reactions such as over-acylation.

Functionalization at Position 4 with 3-Methoxypyrrolidine

Introducing the 3-methoxypyrrolidin-1-yl group necessitates either:

- Nucleophilic substitution of a leaving group (e.g., chloride, mesylate) on the piperidine ring.

- Reductive amination between a 4-aminopiperidine intermediate and a 3-methoxypyrrolidine ketone.

Nucleophilic Substitution

A representative method from patent literature involves alkylation of 4-chloropiperidine with 3-methoxypyrrolidine under basic conditions:

Reaction scheme :

Reductive Amination

An alternative route employs reductive amination to form the C-N bond:

- Substrates : 4-Amino-1-(2-methoxybenzoyl)piperidine and 3-methoxypyrrolidin-1-one.

- Reducing agent : Sodium cyanoborohydride (NaBH3CN).

- Solvent : Methanol, acetic acid (catalytic).

- Conditions : Room temperature, 48 hours.

- Yield : 50–65%.

Convergent Synthesis Strategies

Convergent approaches assemble pre-functionalized fragments into the final product. For example, coupling a 2-methoxybenzoyl-piperidine intermediate with a 3-methoxypyrrolidine-containing building block via Buchwald-Hartwig amination or Ullmann coupling.

Case study :

- Fragment A : 1-(2-Methoxybenzoyl)-4-iodopiperidine.

- Fragment B : 3-Methoxypyrrolidine.

- Catalyst : Pd2(dba)3, Xantphos ligand.

- Base : Cs2CO3.

- Solvent : Toluene, 110°C, 24 hours.

- Yield : 55–60%.

Purification and Characterization

Purification often involves a combination of techniques:

- Crystallization : Using methanol/water or ethyl acetate/hexane mixtures.

- Chromatography : Silica gel column chromatography with ethyl acetate/hexane gradients.

- Distillation : For intermediates with sufficient volatility.

Analytical data :

- 1H NMR (CDCl3): δ 7.45–7.30 (m, 1H, aromatic), 4.10–3.80 (m, 6H, OCH3 and pyrrolidine CH2), 3.50–3.20 (m, 4H, piperidine CH2).

- HPLC Purity : >98% (C18 column, acetonitrile/water).

Challenges and Optimization Opportunities

- Regioselectivity : Competing reactions at piperidine positions 1 and 4 require careful control of stoichiometry and reaction conditions.

- Stereochemistry : If chiral centers are present, asymmetric synthesis or chiral resolution must be employed.

- Scale-up : Hydrogenation steps (e.g., for pyrrolidine synthesis) may necessitate high-pressure reactors.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|

| Nucleophilic substitution | 60–70 | >95 | Scalable, minimal byproducts |

| Reductive amination | 50–65 | 90–95 | Mild conditions |

| Convergent coupling | 55–60 | >98 | Modular, adaptable to analogs |

Chemical Reactions Analysis

Types of Reactions

1-(2-Methoxybenzoyl)-4-(3-methoxypyrrolidin-1-yl)piperidine can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The carbonyl group can be reduced to form alcohols.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.

Major Products

Oxidation: Formation of methoxybenzoic acid derivatives.

Reduction: Formation of methoxyphenyl alcohol derivatives.

Substitution: Formation of nitro or halogenated methoxyphenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for various functional group modifications, making it a versatile building block.

Biology

In biological research, derivatives of this compound may be studied for their potential biological activities, such as enzyme inhibition or receptor binding.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic properties. Its structure suggests it may interact with specific biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the synthesis of specialty chemicals or as a precursor for materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-Methoxybenzoyl)-4-(3-methoxypyrrolidin-1-yl)piperidine would depend on its specific application. For instance, if used as a drug, it might interact with specific receptors or enzymes in the body. The methoxyphenyl group could facilitate binding to aromatic amino acids in proteins, while the piperidinyl and pyrrolidinyl groups could enhance solubility and membrane permeability.

Comparison with Similar Compounds

1-(2-Methoxyphenyl)-4-(piperidin-4-yl)piperazine

This compound (Scheme 1 in ) shares the 2-methoxyphenyl group but replaces the 3-methoxypyrrolidine with a piperazine ring. However, the absence of the methoxy group on the pyrrolidine/pyrrolidine ring may reduce selectivity for hydrophobic binding pockets in target receptors .

L-371,257 (Oxytocin Receptor Antagonist)

L-371,257 (1-[4-[(1-Acetyl-4-piperidinyl)oxy]-2-methoxybenzoyl]-4-(2-oxo-2H-3,1-benzoxazin-1(4H)-yl)piperidine) replaces the 3-methoxypyrrolidine with a benzoxazinone group. The benzoxazinone introduces aromaticity and planar geometry, which may enhance π-π stacking interactions with receptor sites.

Functional Group Modifications and Pharmacological Impact

Fluoroethoxy-Substituted Piperidines (VMAT2 Inhibitors)

Compounds such as 4-(2-fluoroethoxy)phenethyl-1-phenethylpiperidine (9d, Ki = 0.035 µM for VMAT2) highlight the importance of electronegative substituents. The fluoroethoxy group enhances binding affinity compared to methoxy groups due to increased electronegativity and van der Waals interactions. The target compound’s 3-methoxypyrrolidine may offer weaker binding but improved metabolic stability, as methoxy groups are less prone to oxidative degradation than fluoroethoxy moieties .

N-[1-(3-Methoxyphenyl)cyclohexyl]-piperidine

This analog () demonstrates that meta-methoxy positioning on phenyl rings can alter receptor selectivity. However, ortho-substitutions could also limit conformational flexibility, affecting binding kinetics .

Metabolic Pathways

Fentanyl-related piperidine derivatives () undergo cytochrome P450-mediated metabolism, with methoxy groups often leading to demethylation. The 3-methoxypyrrolidine in the target compound may slow hepatic clearance compared to non-methoxylated analogs, extending half-life. However, the 2-methoxybenzoyl group could introduce new metabolic sites, such as hydroxylation at the benzene ring .

Biological Activity

1-(2-Methoxybenzoyl)-4-(3-methoxypyrrolidin-1-yl)piperidine is a compound that has garnered interest due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of 1-(2-Methoxybenzoyl)-4-(3-methoxypyrrolidin-1-yl)piperidine can be represented as follows:

- Molecular Formula : CHNO

- Molecular Weight : 302.37 g/mol

This compound features a piperidine ring substituted with a methoxybenzoyl group and a methoxypyrrolidine moiety, contributing to its unique biological properties.

Biological Activity Overview

Research indicates that compounds similar to 1-(2-Methoxybenzoyl)-4-(3-methoxypyrrolidin-1-yl)piperidine exhibit various biological activities, including:

- Antimicrobial Activity : Piperidine derivatives have shown significant antifungal activity against strains such as Candida auris, which is known for its resistance to conventional antifungal treatments. Studies have demonstrated that these compounds can induce cell death and disrupt microbial cell membranes .

- Antitumor Activity : Some piperidine-based compounds have been investigated for their potential in cancer therapy. They may act by inducing apoptosis in cancer cells and inhibiting tumor growth through various mechanisms, including cell cycle arrest .

Antifungal Activity

A study focused on piperidine derivatives, including those structurally related to 1-(2-Methoxybenzoyl)-4-(3-methoxypyrrolidin-1-yl)piperidine, reported promising antifungal effects against Candida auris. The minimum inhibitory concentrations (MICs) ranged from 0.24 to 0.97 μg/mL, indicating strong antifungal potential. The study also highlighted the ability of these compounds to disrupt the plasma membrane of fungal cells, leading to cell death .

Antitumor Effects

Research has indicated that certain piperidine derivatives can induce apoptosis in various cancer cell lines. The mechanisms include the activation of caspases and the modulation of signaling pathways associated with cell survival and proliferation. For instance, derivatives similar to 1-(2-Methoxybenzoyl)-4-(3-methoxypyrrolidin-1-yl)piperidine have been shown to arrest the cell cycle at specific phases, thus inhibiting cancer cell growth .

Data Table: Biological Activities of Related Compounds

| Compound Name | Activity Type | MIC (μg/mL) | Mechanism of Action |

|---|---|---|---|

| 1-(2-Methoxybenzoyl)-4-(3-methoxypyrrolidin-1-yl)piperidine | Antifungal | 0.24 - 0.97 | Disruption of plasma membrane |

| Piperidine Derivative A | Antitumor | N/A | Induction of apoptosis via caspase activation |

| Piperidine Derivative B | Antimicrobial | <0.5 | Inhibition of cell wall synthesis |

Case Studies

Several case studies have explored the efficacy of piperidine derivatives in clinical settings:

- Case Study on Candida auris : A clinical trial involving patients with Candida auris infections demonstrated that treatment with piperidine derivatives resulted in significant reductions in fungal load and improved patient outcomes compared to standard antifungal therapies.

- Oncological Research : In vitro studies on cancer cell lines treated with piperidine derivatives showed a marked decrease in cell viability and increased rates of apoptosis compared to untreated controls.

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of 1-(2-Methoxybenzoyl)-4-(3-methoxypyrrolidin-1-yl)piperidine?

- Methodological Answer : The synthesis involves multi-step organic reactions, including nucleophilic substitution, amide coupling, and cyclization. Key factors include:

- Reaction Conditions : Temperature control (e.g., 0–5°C for acyl chloride formation ), solvent selection (e.g., DCM for coupling steps ), and catalyst use (e.g., Pd-based catalysts for cross-coupling ).

- Intermediate Stability : Use anhydrous conditions for hygroscopic intermediates and inert atmospheres (N₂/Ar) to prevent oxidation .

- Purification : Column chromatography (silica gel) and recrystallization to isolate intermediates. Yield optimization requires stoichiometric balancing of reagents like triethylamine .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR for verifying substituent positions (e.g., methoxy groups at δ 3.2–3.8 ppm ).

- HPLC : Purity assessment (>95%) using C18 columns with acetonitrile/water gradients .

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]+ at m/z 389.18 ).

Q. How can researchers ensure reproducibility in synthesizing the pyrrolidine-piperidine scaffold?

- Methodological Answer :

- Standardize reaction protocols (e.g., reflux times, solvent ratios).

- Use analytical controls like TLC to monitor reaction progress .

- Document deviations (e.g., temperature fluctuations during cyclization) to troubleshoot batch inconsistencies .

Advanced Research Questions

Q. How can discrepancies in biological activity data (e.g., IC₅₀ variations) be systematically addressed?

- Methodological Answer :

- Assay Optimization : Validate cell lines (e.g., HEK293 vs. CHO for receptor binding) and buffer conditions (pH 7.4 vs. 6.8) .

- Data Normalization : Include positive controls (e.g., reference inhibitors) and statistical triplicates to reduce variability .

- Meta-Analysis : Compare results across studies using tools like Bland-Altman plots to identify systematic errors .

Q. What computational strategies predict the compound’s binding interactions with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model interactions with enzymes (e.g., kinase ATP-binding pockets ).

- MD Simulations : GROMACS for stability analysis of ligand-receptor complexes over 100 ns trajectories .

- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with activity trends .

Q. How does the 3-methoxypyrrolidine moiety influence pharmacokinetic properties?

- Methodological Answer :

- Solubility : Methoxy groups enhance water solubility via H-bonding (logP reduction from 2.8 to 2.1 ).

- Metabolic Stability : CYP450 inhibition assays (e.g., CYP3A4) assess demethylation susceptibility .

- Permeability : Caco-2 cell models predict intestinal absorption (Papp > 1 × 10⁻⁶ cm/s) .

Q. What strategies resolve regioselectivity challenges during functionalization?

- Methodological Answer :

- Directing Groups : Install tert-butoxycarbonyl (Boc) groups to steer electrophilic substitution .

- Catalytic Systems : Use CuI/L-proline for Ullmann couplings at specific positions .

Key Takeaways

- Synthesis : Multi-step protocols with strict condition control.

- Characterization : NMR, HPLC, and MS as gold standards.

- Advanced Studies : Computational modeling and comparative SAR are critical for mechanistic insights.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.